

An In-depth Technical Guide to N-Methyl-o-toluidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methyl-o-toluidine**

Cat. No.: **B147340**

[Get Quote](#)

Introduction

N-Methyl-o-toluidine, systematically known by its IUPAC name N,2-dimethylaniline, is an organic compound that serves as a valuable intermediate in various chemical syntheses.[\[1\]](#)[\[2\]](#) As a substituted aniline, its chemical properties are of significant interest to researchers and professionals in drug development and fine chemical manufacturing. This guide provides a comprehensive overview of its properties, synthesis, purification, and applications, with a focus on detailed experimental protocols and reaction mechanisms.

Physicochemical Properties

The fundamental physical and chemical properties of **N-Methyl-o-toluidine** are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value
IUPAC Name	N,2-dimethylaniline
Synonyms	N-Methyl-o-toluidine, 2,N-Dimethylaniline
CAS Number	611-21-2
Molecular Formula	C ₈ H ₁₁ N
Molecular Weight	121.18 g/mol
Appearance	White to Yellow to Green clear liquid
Boiling Point	208 °C
Density	0.981 g/mL at 25 °C
Flash Point	79 °C
Refractive Index	1.56

Synthesis of N-Methyl-o-toluidine

A practical and efficient method for the synthesis of **N-Methyl-o-toluidine** involves the N-alkylation of o-toluidine using benzotriazole and formaldehyde, followed by reduction. This method is advantageous due to the ease of purification and high yield.[3]

Experimental Protocol:

- Aminal Formation:
 - In a 1L flask, heat a mixture of benzotriazole (55.8 g, 0.47 mol) and o-toluidine (50.0 ml, 0.47 mol) on a steam bath to form a homogeneous solution.
 - Add ethanol (300 ml) to the solution.
 - While stirring continuously, gradually add a 37% aqueous solution of formaldehyde (35.1 ml, 0.47 mol) over 5 minutes at 20°C. Note that this reaction is exothermic.
 - A colorless solid will begin to separate after a few minutes.

- After 30 minutes, cool the mixture at 0°C for 10 minutes.
- Collect the solid by filtration.
- **Washing and Drying:**
 - Wash the collected solid with pre-cooled (0°C) ethanol (200 ml) and then with hexane (500 ml) to remove any residual 2-methylaniline and water.
 - Dry the solid in a desiccator under reduced pressure.
- **Reduction:**
 - To the solid in a 1L flask, add 500 ml of freshly distilled tetrahydrofuran (dried over calcium hydride) to form a heterogeneous suspension.
 - With vigorous stirring, add solid sodium borohydride (10.0 g) over 15 minutes at 20°C.
 - Gas evolution will be observed as the solid gradually dissolves.
 - Continue stirring the mixture at 20°C for 10 hours.
- **Work-up and Purification:**
 - After the reaction is complete, remove the solvent by rotary evaporation.
 - Pour the residue into a mixture of water (500 ml) and ice (ca. 100 g).
 - Extract the aqueous mixture twice with hexane (2 x 300 ml).
 - Wash the combined hexane extracts with water (200 ml) and dry over anhydrous magnesium sulfate (20 g).
 - Purify the crude product by distillation under dry nitrogen to obtain **N-Methyl-o-toluidine** as a colorless liquid (boiling point 203.5-205.0°C). The expected yield is approximately 87%.^[3]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **N-Methyl-o-toluidine**.

Purification via Oxalate Salt Formation

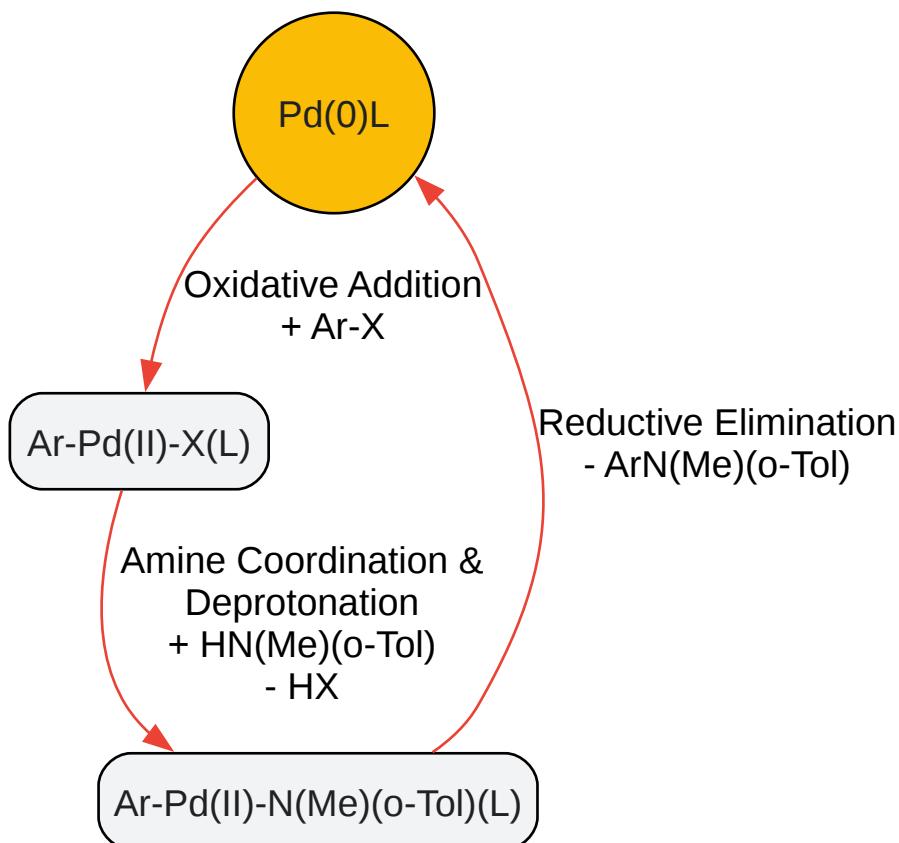
An alternative and classic method for the purification of toluidine isomers and their derivatives involves the formation of their oxalate salts, which can be recrystallized to high purity.[\[4\]](#)

Experimental Protocol:

- Salt Formation:
 - Dissolve the crude **N-Methyl-o-toluidine** in four volumes of diethyl ether.
 - Separately, prepare a solution of an equivalent amount of oxalic acid in diethyl ether.
 - Add the oxalic acid solution to the amine solution to precipitate the **N-Methyl-o-toluidine** dioxaalate.
- Recrystallization:
 - Filter the precipitated oxalate salt.
 - Recrystallize the salt multiple times from water containing a small amount of oxalic acid to prevent hydrolysis and enhance purity.
- Liberation of the Free Amine:
 - Treat the purified oxalate salt with a dilute aqueous solution of sodium carbonate (Na_2CO_3) to liberate the free amine.

- Separate the **N-Methyl-o-toluidine**, which will form a distinct layer.
- Dry the purified amine over a suitable drying agent (e.g., anhydrous potassium carbonate or calcium chloride).
- For final purification, distill the amine under reduced pressure.[\[4\]](#)

Applications in Palladium-Catalyzed Cross-Coupling


N-Methyl-o-toluidine is a key nucleophile in palladium-catalyzed C-N cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. This reaction is a powerful tool for the synthesis of N-aryl amines, which are prevalent in pharmaceuticals and electronic materials.[\[5\]](#) The general catalytic cycle for this transformation is depicted below.

General Reaction Scheme:

The catalytic cycle typically involves:

- Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
- Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amide complex.
- Reductive Elimination: The desired N-aryl amine product is formed, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

[Click to download full resolution via product page](#)

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Spectroscopic Data

The structure of **N-Methyl-o-toluidine** can be confirmed using various spectroscopic techniques.

- ^1H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the N-methyl protons, and the aryl-methyl protons. Data for **N-Methyl-o-toluidine** is available in public databases.[6][7]
- ^{13}C NMR: The carbon NMR spectrum shows distinct resonances for the eight carbon atoms in the molecule.
- IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for N-H stretching (if a secondary amine is present as an impurity), C-H stretching of the methyl and aromatic groups, and C-N stretching.[8]

Safety Information

N-Methyl-o-toluidine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects. Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,N-Dimethylaniline | C8H11N | CID 69137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Sciencemadness Discussion Board - O-Toluidine purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. N-METHYL-O-TOLUIDINE(611-21-2) 1H NMR [m.chemicalbook.com]
- 7. 2,N-Dimethylaniline | C8H11N | CID 69137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Methyl-o-toluidine [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Methyl-o-toluidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147340#iupac-name-for-n-methyl-o-toluidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com